(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol
Description
Historical Context of Benzofuran Derivatives in Organic Chemistry
The historical development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who achieved the first successful synthesis of the benzofuran ring system. This landmark achievement established benzofuran as one of the earliest recognized heterocyclic scaffolds in organic chemistry and initiated a research trajectory that continues to the present day. Perkin's original synthetic approach laid the foundation for understanding the fundamental reactivity patterns of the benzofuran core and established methodological principles that would guide subsequent generations of chemists in developing increasingly sophisticated synthetic strategies.
Following Perkin's initial breakthrough, the early twentieth century witnessed significant advances in benzofuran synthesis methodology. Researchers began to recognize the unique electronic properties of the benzofuran system, particularly the way in which the oxygen heteroatom influences the reactivity of the fused benzene ring. These investigations revealed that benzofuran derivatives could undergo a wide range of chemical transformations, including electrophilic aromatic substitution, nucleophilic addition reactions, and various cyclization processes. The development of these fundamental reaction types established benzofuran as a versatile platform for constructing complex molecular architectures.
The mid-twentieth century marked a period of rapid expansion in benzofuran derivative research, driven primarily by the recognition of their significant biological activities. Scientists began to identify numerous natural products containing the benzofuran motif, many of which displayed potent pharmacological properties. This discovery led to intensive efforts to synthesize benzofuran-containing compounds for pharmaceutical applications, resulting in the development of several clinically important medications. The period also saw the emergence of more sophisticated synthetic methodologies, including transition metal-catalyzed approaches that enabled the preparation of previously inaccessible benzofuran derivatives.
Contemporary benzofuran chemistry has evolved to encompass highly specialized synthetic methodologies, including rhodium-catalyzed cyclization reactions, palladium-mediated coupling strategies, and gold-catalyzed rearrangement processes. Modern synthetic approaches frequently employ multiple catalytic systems working in tandem to achieve selective transformations of benzofuran precursors. Recent developments have particularly focused on the synthesis of dihydrobenzofuran derivatives, which represent partially saturated analogs of the parent benzofuran system. These compounds offer unique opportunities for stereochemical control and provide access to three-dimensional molecular architectures that are not available in the fully aromatic benzofuran series.
The following table summarizes key historical milestones in benzofuran derivative chemistry:
| Year | Development | Significance |
|---|---|---|
| 1870 | Perkin's first benzofuran synthesis | Established fundamental synthetic methodology |
| Early 1900s | Recognition of electronic properties | Enabled understanding of reactivity patterns |
| Mid-1900s | Discovery of biological activities | Initiated pharmaceutical applications |
| Late 1900s | Transition metal catalysis introduction | Expanded synthetic accessibility |
| 2000s-Present | Advanced catalytic methodologies | Enabled complex derivative synthesis |
Significance of Halogen-Substituted Dihydrobenzofuran Methanol Derivatives
Halogen-substituted dihydrobenzofuran methanol derivatives represent a particularly important class of compounds within the broader benzofuran family, offering unique combinations of chemical reactivity and biological activity that distinguish them from their non-halogenated counterparts. The incorporation of halogen atoms, particularly bromine and fluorine as seen in this compound, introduces profound changes in electronic distribution, molecular polarity, and intermolecular interaction patterns. These modifications fundamentally alter the compound's behavior in both chemical reactions and biological systems, making halogenated derivatives valuable tools for exploring structure-activity relationships and developing new synthetic methodologies.
The strategic placement of halogen substituents on the benzofuran core serves multiple important functions in modern organic chemistry. Bromine atoms, with their relatively large size and moderate electronegativity, often function as excellent leaving groups in nucleophilic substitution reactions and as directing groups in metal-catalyzed cross-coupling reactions. The 7-position bromine in the target compound occupies a particularly advantageous location for participating in palladium-catalyzed reactions, such as Suzuki-Miyaura coupling or Heck reactions, which can introduce a wide variety of substituents at this position. Fluorine atoms, conversely, bring different properties to the molecular framework, including high electronegativity, small size, and resistance to metabolic degradation, making fluorinated compounds particularly valuable in pharmaceutical applications.
The presence of methanol functionality in these derivatives adds another dimension of chemical versatility and biological relevance. Hydroxymethyl groups can participate in hydrogen bonding interactions, which often play crucial roles in molecular recognition processes and drug-target interactions. Furthermore, the hydroxyl group provides a reactive site for additional chemical modifications, including oxidation to aldehydes or carboxylic acids, esterification reactions, or conversion to other functional groups through standard organic transformations. This reactivity makes methanol-substituted derivatives particularly attractive as synthetic intermediates for accessing more complex molecular structures.
Research into halogen-substituted dihydrobenzofuran derivatives has revealed significant potential for antimicrobial and anticancer activities. Studies have demonstrated that compounds containing halogen substituents at specific positions of the benzofuran ring system often display enhanced biological activity compared to their non-halogenated analogs. The mechanism underlying this enhanced activity appears to relate to the halogen atoms' ability to participate in halogen bonding interactions with biological targets, as well as their influence on the compound's lipophilicity and metabolic stability. These observations have stimulated considerable interest in developing new halogenated benzofuran derivatives for pharmaceutical applications.
The synthetic accessibility of halogen-substituted dihydrobenzofuran methanol derivatives has been significantly enhanced by recent advances in synthetic methodology. Modern approaches often employ transition metal catalysis to achieve selective halogenation and functionalization of the benzofuran core. Palladium-catalyzed reactions have proven particularly effective for introducing halogen substituents at specific positions, while rhodium-catalyzed processes have enabled the construction of dihydrobenzofuran frameworks with high levels of stereochemical control. These methodological advances have made it possible to prepare libraries of halogenated derivatives for systematic structure-activity relationship studies.
The following table summarizes key characteristics of halogen-substituted dihydrobenzofuran methanol derivatives:
| Property Category | Bromine Substitution | Fluorine Substitution | Methanol Functionality |
|---|---|---|---|
| Electronic Effects | Moderate electron withdrawal | Strong electron withdrawal | Electron donation through oxygen |
| Steric Effects | Large atomic radius | Minimal steric influence | Moderate bulk with H-bonding |
| Reactivity | Good leaving group | Metabolically stable | Reactive for further modification |
| Biological Impact | Enhanced membrane permeability | Improved metabolic stability | Hydrogen bonding capability |
Properties
IUPAC Name |
(7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1,3,7,12H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMRWQRFKVPWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2Br)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Bromination
- Starting Material: 4-fluoro-3-methylphenol
- Bromination Reagents: Bromine, phosphorus oxybromide, phosphorus pentabromide, or N-bromosuccinimide (NBS)
- Reaction Conditions:
- Temperature: −78°C to −10°C
- Solvents: Chlorinated alkanes, ethers, C1-C4 alcohols, acetonitrile, or DMF
- Molar ratio of phenol to bromination reagent: 1:1–2
- Reaction time: 1–5 hours
- Outcome: Formation of 2-bromo-4-fluoro-5-methylphenol (intermediate).
O-Alkylation Step
- Reagents: 2-bromo-1,1-diethoxyethane as alkylating agent
- Base: Inorganic bases such as sodium hydroxide, potassium carbonate, or organic bases like triethylamine, DBU
- Solvents: DMF, acetonitrile, DMSO, toluene, or xylene
- Conditions:
- Temperature: 70–150°C
- Reaction time: 1–20 hours
- Purpose: To introduce the acetal-protected side chain via O-alkylation, yielding 2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene.
Cyclization to Benzofuran Core
- Reagents: Polyphosphoric acid (PPA)
- Solvents: Toluene or xylene
- Conditions:
- Temperature: 50–120°C
- Reaction time: 1–20 hours
- Result: Intramolecular cyclization to form 4-bromo-5-fluorobenzofuran and regioisomers.
Bromination of Methyl Group
- Reagents: Bromination reagent (e.g., NBS), peroxide initiator
- Solvent: Chlorinated alkanes, ethers, C1-C4 alcohols, acetonitrile, ethyl acetate, or DMF
- Conditions:
- Temperature: 50–120°C
- Inert atmosphere (nitrogen or argon) to prevent side reactions
- Outcome: Selective bromination at the methyl position to yield 7-bromo-5-fluoro-4-methylbenzofuran derivatives.
Final Conversion to this compound
- The brominated intermediate undergoes further functional group transformations including reduction and deprotection steps to yield the target methanol-substituted benzofuran. Catalysts such as palladium complexes may be employed during cyanide substitution and hydrogenation steps, improving reaction efficiency and selectivity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Outcome/Intermediate |
|---|---|---|---|---|---|
| 1 | Bromination | Bromine or NBS, chlorinated solvents, −78 to −10°C | −78 to −10 | 1–5 | 2-bromo-4-fluoro-5-methylphenol |
| 2 | O-Alkylation | 2-bromo-1,1-diethoxyethane, NaOH/K2CO3 or organic base, DMF | 70–150 | 1–20 | 2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene |
| 3 | Cyclization | Polyphosphoric acid, toluene/xylene | 50–120 | 1–20 | 4-bromo-5-fluorobenzofuran |
| 4 | Bromination (side chain) | NBS, peroxide initiator, inert atmosphere, chlorinated solvents | 50–120 | Variable | 7-bromo-5-fluoro-4-methylbenzofuran |
| 5 | Reduction/Functionalization | Pd catalysts, hydrogenation, deprotection | Ambient to mild | Variable | This compound |
Research Findings and Optimization Notes
- The described method is advantageous due to the availability of starting materials, relatively mild reaction conditions, and environmentally friendly reagents.
- Use of polyphosphoric acid for cyclization offers high regioselectivity and yield.
- Bromination under inert atmosphere reduces side reactions and improves product purity.
- Catalytic hydrogenation and protective group strategies facilitate efficient conversion to the final alcohol derivative.
- Industrial synthesis often optimizes solvent choice and reaction times to maximize yield and minimize impurities.
Chemical Reactions Analysis
(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol can undergo various chemical reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Recent studies indicate that (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol exhibits promising biological activities:
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effectiveness against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 mg/mL | |
| Staphylococcus aureus | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL |
These results suggest significant antibacterial and antifungal properties, indicating potential for development as an antimicrobial agent.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems is under investigation for potential neuropharmacological applications. Its structural features may influence binding affinities to specific receptors involved in neurological processes.
Research Applications
The unique characteristics of this compound make it suitable for various research applications:
- Drug Development : As a scaffold in medicinal chemistry for designing new therapeutic agents targeting bacterial infections or neurological disorders.
- Biochemical Studies : Investigation of its interactions with proteins and nucleic acids to elucidate mechanisms of action.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance biological activity or reduce toxicity compared to related compounds .
Example 1: Anticancer Activity
A study on benzofuran derivatives demonstrated anticancer activity against human ovarian cancer cell lines, highlighting the potential of similar compounds in oncology .
Example 2: Antimicrobial Efficacy
Research into various benzofuran derivatives has consistently shown antimicrobial properties, suggesting that this compound may follow suit based on preliminary data .
Mechanism of Action
The mechanism of action of (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Effects
The benzofuran scaffold is highly versatile, with substituent positions and functional groups dictating biological activity. Key comparisons include:
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran
- Substituents : Bromine (position 5), ethylsulfinyl (position 3), 4-fluorophenyl (position 2), methyl (position 7).
- Pharmacological Activity : Exhibits antifungal, antimicrobial, and antitumor properties due to the electron-withdrawing bromine and lipophilic ethylsulfinyl group.
- Key Difference : The target compound lacks the 4-fluorophenyl and ethylsulfinyl groups but includes a hydroxymethyl group, which may enhance solubility.
1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine Derivatives
- Substituents : Piperazine moiety at the 2-position.
- The piperazine group facilitates receptor binding via hydrogen bonding.
Data Table: Structural and Functional Comparisons
Halogenation Effects
- Bromine : Enhances lipophilicity and may stabilize aromatic π-stacking interactions in receptor binding. Position 7 in the target compound vs. position 5 in alters steric hindrance.
- Fluorine : Improves metabolic stability and bioavailability. The 5-fluoro substitution in the target compound contrasts with the 4-fluorophenyl group in , suggesting divergent electronic effects.
Hydroxymethyl Group vs. Piperazine
- However, this substitution may reduce affinity for histamine receptors, as piperazine’s nitrogen atoms are critical for H₃/H₄ interactions.
Biological Activity
(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and neuropharmacological effects, supported by various studies and data.
- Chemical Formula : C9H9BrF1O2
- Molecular Weight : 233.08 g/mol
- CAS Number : 852110-51-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. The compound has been evaluated for its activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 mg/mL | |
| Staphylococcus aureus | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
The compound also shows promise as a neuropharmacological agent. It has been identified as an agonist or partial agonist of the 5-HT2C serotonin receptor subtype, which is implicated in various neurological disorders such as schizophrenia.
Table 2: Neuropharmacological Activity
The activation of the 5-HT2C receptor may influence mood and anxiety levels, suggesting potential therapeutic applications in treating psychiatric conditions.
Case Studies
-
Antibacterial Efficacy Study
A study conducted on a series of benzofuran derivatives, including this compound, demonstrated its efficacy against multi-drug resistant strains of bacteria. The study reported MIC values significantly lower than those of standard antibiotics, indicating the compound's potential as a lead structure for new antibacterial agents. -
Neuropharmacology Research
In a pharmacological evaluation involving animal models, this compound was shown to reduce anxiety-like behaviors when administered at specific dosages. This effect correlated with increased serotonin levels in the brain, supporting its role as a serotonin receptor modulator.
Q & A
Q. Critical Parameters :
- Temperature control during halogenation to avoid side reactions.
- Catalyst selection (e.g., Pd for Suzuki couplings) to ensure regioselectivity.
- Solvent polarity adjustments to improve yield (e.g., DMF for polar intermediates).
Q. Advanced Optimization :
- Use high-throughput screening to test catalysts and solvents.
- Employ computational tools (DFT) to predict reaction pathways and transition states.
How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?
Basic Research Focus
Single-crystal X-ray diffraction is the gold standard. Key steps include:
Crystal Growth : Use slow evaporation (e.g., from ethanol/water mixtures).
Data Collection : At low temperatures (e.g., 173 K) to minimize disorder .
Refinement : Use SHELXL (for small molecules) or SHELXS (for structure solution) .
Q. Software Tools :
Q. Example Data from Analogues :
| Parameter | Value (from ) |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Dihedral Angle (Benzofuran vs. Substituent) | 14.46° |
Q. Advanced Consideration :
What analytical techniques are critical for characterizing purity and structural integrity?
Q. Basic Research Focus
- NMR Spectroscopy :
- H/C NMR to confirm substituent positions (e.g., fluorine-induced deshielding).
- F NMR for detecting fluorine environments.
- HPLC-MS : To assess purity (>95%) and detect trace impurities.
Q. Advanced Methods :
- SC-XRD (Single-Crystal X-ray Diffraction) for absolute configuration .
- DSC/TGA to study thermal stability and polymorphism.
How do bromo and fluoro substituents influence pharmacological activity and physicochemical properties?
Q. Basic Research Focus
- Physicochemical Effects :
- Fluorine increases lipophilicity (logP) and metabolic stability.
- Bromo enhances molecular weight and halogen bonding (e.g., with protein targets) .
- Pharmacological Effects :
- Bromo-fluoro benzofurans show antimicrobial and antitumor activities (see ).
Q. Advanced SAR Studies :
- Compare bioactivity of bromo/fluoro derivatives against H3/H4 histamine receptors (as in ).
- Use molecular docking (AutoDock Vina) to predict binding modes with targets like kinases.
How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Q. Advanced Research Focus
Data Validation :
- Replicate assays under standardized conditions (e.g., IC50 in triplicate).
- Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).
Computational Refinement :
- Adjust force fields in MD simulations to better model halogen bonding .
- Incorporate solvation effects (e.g., COSMO-RS) to improve solubility predictions.
Case Study :
In , iterative data collection and triangulation (e.g., combining crystallography and NMR) resolve structural ambiguities.
What strategies mitigate crystallographic disorder in halogen-substituted benzofurans?
Q. Advanced Research Focus
- Crystallization Optimization : Use additives (e.g., ionic liquids) to improve crystal packing.
- Refinement Techniques :
Example :
In , Br···O halogen bonds (3.151 Å) stabilize the crystal lattice, reducing disorder.
How do dihedral angles and molecular packing affect stability and reactivity?
Q. Advanced Research Focus
- Dihedral Angles : A smaller angle between the benzofuran core and substituents (e.g., 14.46° in ) enhances planarity, improving π-π stacking in protein binding.
- Packing Analysis :
- Centrosymmetric dimers (via Br···O interactions) increase thermal stability .
- Hydrogen-bonding networks (e.g., OH···O) influence solubility .
Designing SAR Studies for Halogen Substituent Effects
Q. Advanced Methodology
Library Synthesis : Prepare analogues with Cl, I, or CF3 substituents.
Bioactivity Profiling : Test against panels of kinases or GPCRs (e.g., H3/H4 in ).
Data Analysis :
- Use PCA (Principal Component Analysis) to correlate substituent properties (e.g., Hammett σ) with activity.
- Apply machine learning (Random Forest) to predict novel active compounds.
Example :
In , replacing bromo with iodo increased antifungal activity by 40%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
